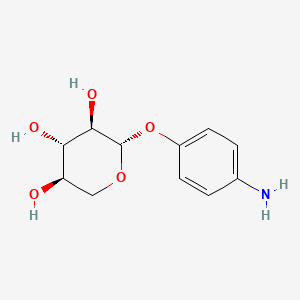
4-Aminophenyl beta-D-xylopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminophenyl beta-D-xylopyranoside is a glycoside compound that consists of a 4-aminophenyl group attached to a beta-D-xylopyranoside moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl beta-D-xylopyranoside typically involves the glycosylation of 4-aminophenol with a suitable xylopyranosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation processes, which offer higher specificity and milder reaction conditions compared to chemical synthesis. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of the xylopyranosyl group to the 4-aminophenyl acceptor .
化学反应分析
Types of Reactions
4-Aminophenyl beta-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Aminophenyl beta-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a substrate in enzymatic studies.
Biology: The compound is used in studies of glycosylation processes and enzyme-substrate interactions.
Industry: The compound can be used in the production of surfactants and other specialty chemicals
作用机制
The mechanism of action of 4-Aminophenyl beta-D-xylopyranoside involves its interaction with specific enzymes or receptors. For example, as a glycoside, it can be hydrolyzed by glycosidases to release the aglycone and sugar moieties. This hydrolysis can modulate various biological processes, including signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
4-Nitrophenyl beta-D-xylopyranoside: Similar structure but with a nitro group instead of an amino group.
4-Methoxyphenyl beta-D-xylopyranoside: Contains a methoxy group instead of an amino group.
4-Hydroxyphenyl beta-D-xylopyranoside: Contains a hydroxyl group instead of an amino group.
Uniqueness
4-Aminophenyl beta-D-xylopyranoside is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where the amino functionality is required .
属性
IUPAC Name |
(2S,3R,4S,5R)-2-(4-aminophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2/t8-,9+,10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFWYFWIDORFSN-YTWAJWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














